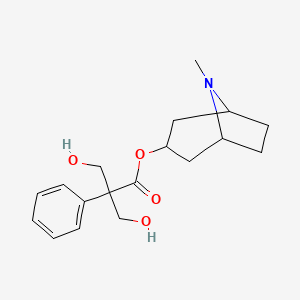

alpha-Hydroxymethyl Atropine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Hydroxymethyl Atropine is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.39 g/mol . It is a byproduct produced in the preparation of Atropine, a well-known muscarinic antagonist . This compound is characterized by its white solid appearance and is used primarily for research purposes .

準備方法

Alpha-Hydroxymethyl Atropine is synthesized as a byproduct during the preparation of Atropine. The synthesis involves a continuous-flow process that includes hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process requires careful pH control in three sequential liquid-liquid extractions and the use of a functionalized resin to achieve a purity of over 98% .

化学反応の分析

Alpha-Hydroxymethyl Atropine undergoes various chemical reactions, including hydroxymethylation, which is a simple chemical reaction that allows the addition of the -CH2OH group to starting materials such as alkanes and aromatic acidic compounds . This reaction is typically carried out using aqueous formaldehyde in a basic medium . The compound can also be hydrolyzed into tropine and despun tropic acid under alkaline conditions . Common reagents used in these reactions include formaldehyde and basic catalysts . Major products formed from these reactions include tropine and despun tropic acid .

科学的研究の応用

Alpha-Hydroxymethyl Atropine has several scientific research applications. It is used to reduce acetylcholine-induced contractile activity of isolated rat intestine when used at a concentration of 0.025 ng/ml . This compound is also employed in the study of muscarinic receptors and their antagonists . Additionally, it is used in the synthesis of other therapeutic agents and as an intermediary in the preparation of Atropine . Its ability to enhance the pharmacodynamic and pharmacokinetic properties of drugs makes it valuable in medicinal chemistry .

作用機序

The mechanism of action of Alpha-Hydroxymethyl Atropine involves its role as a muscarinic antagonist. It binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters . This action leads to the reduction of acetylcholine-induced contractile activity in smooth muscles . The compound shows affinity for various muscarinic receptor subtypes, including M1, M2, M3, M4, and M5 .

類似化合物との比較

Alpha-Hydroxymethyl Atropine is similar to other tropane alkaloids such as Atropine, Scopolamine, and Hyoscyamine. Atropine, for instance, is a well-known muscarinic antagonist used to treat poisoning by muscarinic agents . Scopolamine is another tropane alkaloid with similar anticholinergic properties but is more potent in its effects on the central nervous system . Hyoscyamine, the active isomer of Atropine, shares similar pharmacological properties but is more potent . This compound is unique in its specific application in research and its role as a byproduct in the synthesis of Atropine .

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTCLIOSQZBOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)